Ethylgonendione
CAS No.: 21800-83-9
Cat. No.: VC21348877
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 21800-83-9 |
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Molecular Formula | C19H26O2 |
Molecular Weight | 286.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1 |
Standard InChI Key | SBLHOJQRZNGHLQ-ATIFRJIPSA-N |
Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 |
SMILES | CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |
Canonical SMILES | CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |
Appearance | White to Off-White Solid |
Melting Point | 169-173°C |
Physical and Chemical Properties
Ethylgonendione possesses distinct physical and chemical properties that are essential for understanding its behavior in chemical reactions and pharmaceutical applications. The following table summarizes the key physical and chemical properties of this compound:
Property | Value |
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CAS Number | 21800-83-9 |
Molecular Formula | C19H26O2 |
Molecular Weight | 286.41 g/mol |
Melting Point | 167-167°C |
Boiling Point | 445.2±45.0°C (Predicted) |
Density | 1.11±0.1 g/cm³ (Predicted) |
Physical Form | Solid |
Color | White to Off-White |
pH | 6.24 at 23.7°C and 10g/L |
LogP | 3.3 at 30°C |
Storage Conditions | Refrigerated |
The compound demonstrates limited solubility in common organic solvents, including chloroform, ethyl acetate, and methanol . This moderate solubility profile influences its handling in laboratory settings and its applications in pharmaceutical synthesis.
Nomenclature and Structural Characteristics
Chemical Identity and Naming
Ethylgonendione is recognized by multiple synonyms in scientific literature and commercial contexts. Its formal chemical name is 13-ethyl-gon-4-ene-3,17-dione, though it is also commonly referred to as:
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Levodione
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18-Methylestr-4-en-3,17-dione
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18-methyl-4-estren-3,17-dione
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13-Ethyl-Gona-4-Ene-3,17-Dione
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Levonorgestrel EP impurity L
Molecular Structure
The molecular structure of Ethylgonendione features a characteristic steroid backbone with specific modifications. The compound contains:
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A four-ring steroid nucleus
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A double bond between C-4 and C-5 positions
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Ketone groups at the C-3 and C-17 positions
This unique structural arrangement contributes to its chemical reactivity and biological properties, particularly its ability to serve as a precursor in steroid hormone synthesis.
Applications and Uses
Pharmaceutical Applications
Ethylgonendione serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of contraceptive agents and other hormonal medications . Its structure allows for various chemical modifications, making it versatile in pharmaceutical chemistry. The compound's role in drug development includes:
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Serving as a precursor in the synthesis of progestational agents
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Contributing to the development of contraceptive formulations
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Acting as an intermediate in the production of various steroid-based medications
Research Applications
Beyond pharmaceutical development, Ethylgonendione holds significant value in research settings:
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It serves as a model compound for studying steroid hormone pathways
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Researchers use it to investigate structure-activity relationships in steroid chemistry
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It functions as a reference standard in analytical chemistry for identifying and quantifying related compounds
Research Findings and Developments
Epimerization Studies
Recent research has explored the epimerization of quaternary stereocenters in compounds structurally related to Ethylgonendione. Photocatalyzed reactions using iridium-based photocatalysts have demonstrated the ability to control stereochemistry at quaternary centers in steroid-like structures . These findings may have implications for the synthetic manipulation of Ethylgonendione in pharmaceutical development.
Studies indicate that certain reaction conditions, particularly those employing photocatalysts like [Ir(dF(CF3)ppy)2(dtbpy)]PF6 under 390 nm LED irradiation, can facilitate stereochemical inversions that may be applicable to the synthesis or modification of Ethylgonendione derivatives .
Metabolic Transformations
Investigations into the metabolic pathways of Ethylgonendione have revealed interactions with specific enzyme systems, particularly cytochrome P450 enzymes. These interactions are significant for understanding the compound's biotransformation in biological systems and its potential metabolic products in pharmaceutical applications .
Synthesis Methods
The synthesis of Ethylgonendione typically involves multi-step processes that require precise control of reaction conditions to achieve the desired stereochemistry and functional group arrangements. Common synthetic approaches include:
Chemical Synthesis
Traditional chemical synthesis of Ethylgonendione often involves:
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Modifications of existing steroid skeletons
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Introduction of the ethyl group at the C-13 position
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Formation of the C-4/C-5 double bond
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Oxidation reactions to establish the ketone functionalities at C-3 and C-17 positions
Advanced Synthetic Approaches
Recent developments in synthetic methodology have expanded the approaches to Ethylgonendione synthesis:
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Photocatalytic methods for controlling stereochemistry
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Enzymatic transformations for selective functionalization
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Stereoselective reactions for establishing the required stereochemical configuration
These advanced approaches offer potential advantages in terms of efficiency, selectivity, and environmental impact compared to traditional synthetic methods.
Biological Activity
Ethylgonendione exhibits biological activity primarily related to its structural similarity to natural steroid hormones. While it is primarily used as an intermediate rather than a therapeutic agent itself, its derivatives demonstrate significant hormonal activity, particularly progestational effects .
The compound's structural features, including the specific arrangement of the ketone groups and the ethyl substituent, contribute to its potential to interact with hormone receptors, though with varying degrees of potency compared to natural hormones and optimized pharmaceutical agents .
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